Sodium 1-methyl-1H-pyrazole-3-sulfinate
CAS No.: 1616974-34-5
Cat. No.: VC17576753
Molecular Formula: C4H5N2NaO2S
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1616974-34-5 |
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Molecular Formula | C4H5N2NaO2S |
Molecular Weight | 168.15 g/mol |
IUPAC Name | sodium;1-methylpyrazole-3-sulfinate |
Standard InChI | InChI=1S/C4H6N2O2S.Na/c1-6-3-2-4(5-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |
Standard InChI Key | DKSGPIJWYRANJW-UHFFFAOYSA-M |
Canonical SMILES | CN1C=CC(=N1)S(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characterization
Sodium 1-methyl-1H-pyrazole-3-sulfinate is the sodium salt of 1-methylpyrazole-3-sulfinic acid. Its molecular formula is C₄H₅N₂NaO₂S, with a molecular weight of 166.14 g/mol (calculated from the acid form’s molecular weight of 144.14 g/mol plus sodium’s atomic weight minus a proton) . The compound’s structure features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted with a methyl group at the 1-position and a sulfinate (-SO₂⁻) group at the 3-position, neutralized by a sodium cation .
Key structural identifiers include:
A notable discrepancy exists in publicly available data: some sources incorrectly list the molecular formula as C₄H₆N₂O₂S, which corresponds to the protonated sulfinic acid form rather than the sodium salt . This underscores the importance of verifying molecular formulas against experimental data when referencing this compound.
Synthesis and Manufacturing Approaches
While no direct synthesis protocols for sodium 1-methyl-1H-pyrazole-3-sulfinate are documented in the provided sources, analogous methods for related pyrazole sulfinates offer insights into plausible routes. For example, the synthesis of sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate involves sulfination reactions starting from chlorinated pyrazole precursors . Similarly, the preparation of 1-methyl-5-hydroxypyrazole intermediates—a structurally related compound—utilizes cyclization reactions between dimethyl malonate, formamide derivatives, and alkylating agents under basic conditions .
A hypothetical synthesis pathway for sodium 1-methyl-1H-pyrazole-3-sulfinate could involve:
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Sulfination of 1-methylpyrazole: Reacting 1-methylpyrazole with a sulfinating agent such as sulfur dioxide in the presence of a base to introduce the sulfinate group .
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Neutralization: Treating the resulting sulfinic acid with sodium hydroxide to yield the sodium salt .
This route parallels methods used for other pyrazole sulfinates, where controlling reaction conditions (e.g., temperature, solvent polarity) is critical to achieving high purity and yield . For instance, in the synthesis of 1-methyl-5-hydroxypyrazole, refluxing dimethyl malonate with methylhydrazine in acetic acid at 102°C produced intermediates with over 95% purity . Similar optimization would likely be necessary for the target compound.
Physicochemical Properties
Experimental data on sodium 1-methyl-1H-pyrazole-3-sulfinate remain limited, but computational predictions and analogies to related compounds provide provisional insights:
The compound’s collision cross section—a measure of its interaction with gas-phase ions—suggests utility in mass spectrometry-based analyses, particularly in metabolomics or pharmacokinetic studies . Its solubility profile aligns with typical sulfinate salts, which often exhibit moderate polarity due to the ionic sulfinate group and aromatic pyrazole ring .
Recent Research and Future Directions
Despite its potential, sodium 1-methyl-1H-pyrazole-3-sulfinate remains underexplored in the literature. Recent patent activity in pyrazole chemistry—such as novel synthesis methods for hydroxypyrazoles —suggests growing interest in functionalized pyrazole derivatives. Future research could focus on:
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Catalytic Applications: Investigating the compound’s role in transition-metal-catalyzed cross-coupling reactions.
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Biological Screening: Evaluating its antimicrobial or anticancer activity in vitro.
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Process Optimization: Developing scalable synthesis protocols to enable industrial adoption.
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